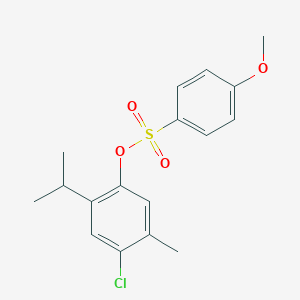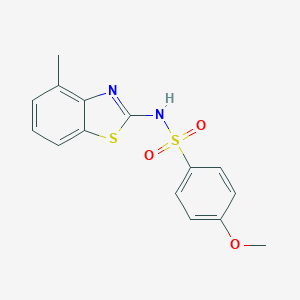![molecular formula C17H23NO2 B310304 N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B310304.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide, commonly known as CELE, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the benzamide family and has been found to have potential applications in the field of medicine. In
作用機序
The mechanism of action of CELE is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and the inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CELE has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of CELE is that it has been extensively studied, and its mechanism of action is relatively well-understood. This makes it a useful tool for researchers investigating the role of COX-2 in various diseases. However, one limitation of CELE is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not well-established.
将来の方向性
There are a number of future directions for research on CELE. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions. Further research is needed to fully understand the potential applications of CELE in these areas.
合成法
CELE can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 1-cyclohexen-1-yl ethylamine to form the final product, CELE.
科学的研究の応用
CELE has been found to have potential applications in the field of medicine. It has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,19) |
InChIキー |
TWSSELSBDOAMIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)







![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)

